molecular formula C8H10N2O3 B1296117 Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate CAS No. 22589-72-6

Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate

Cat. No. B1296117
CAS RN: 22589-72-6
M. Wt: 182.18 g/mol
InChI Key: YLPMLUUFQYIBIQ-UHFFFAOYSA-N
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Description

The compound "Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate" is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse chemical reactivity and have been studied extensively for their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of furan derivatives can involve various reagents and conditions. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with hydrazine hydrate has been shown to lead to hydrazinolysis of the ester group without cleavage of the 1,2,3-thiadiazole ring . This suggests that hydrazine derivatives can be synthesized from furan carboxylates under controlled conditions, which may be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. Spectral characterization using techniques such as FT-IR, FT-Raman, and UV-Vis spectrometry, along with Density Functional Theory (DFT) methods, can provide insights into the conformational preferences and intra-molecular charge transfers of these molecules . Such studies are crucial for understanding the behavior of the compound under different conditions.

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions. The reaction of keto acetylenic esters with carbonyl reagents, for example, can lead to the formation of isoxazole and pyrazole carboxylates . These reactions highlight the reactivity of the furan ring and its potential to form various heterocyclic structures, which could be relevant for the chemical reactions of "Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate".

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their molecular structure. For instance, the self-assembly of certain furan hydrazine derivatives into helical chains through intermolecular hydrogen bonds and S···O short contacts has been observed . These structural features can affect properties such as solubility, melting point, and reactivity, which are important for the practical applications of these compounds.

properties

IUPAC Name

methyl N-[1-(furan-2-yl)ethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPMLUUFQYIBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279212
Record name Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[1-(furan-2-yl)ethylideneamino]carbamate

CAS RN

22589-72-6
Record name Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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